4-(3-Bromophenyl)-2-methyl-1-butene

Description

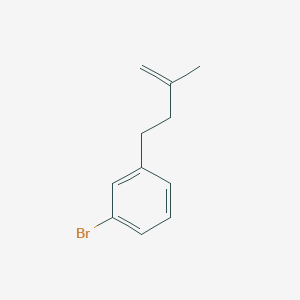

4-(3-Bromophenyl)-2-methyl-1-butene is an organobromine compound featuring a bromine atom at the meta position of the phenyl ring attached to a 2-methyl-1-butenyl chain. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions), where the bromine substituent serves as a reactive site. Its structure combines aromatic and aliphatic moieties, enabling applications in pharmaceuticals, agrochemicals, and materials science. However, the provided evidence lacks direct data on this compound, necessitating inferred comparisons with its positional isomer, 4-(2-bromophenyl)-2-methyl-1-butene, and other structurally related compounds.

Properties

IUPAC Name |

1-bromo-3-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZOXVPREXACCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535472 | |

| Record name | 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-27-5 | |

| Record name | 1-Bromo-3-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90433-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-methyl-1-butene typically involves the following steps:

Starting Material: The synthesis begins with 3-bromobenzaldehyde.

Grignard Reaction: The 3-bromobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-bromo-1-phenylpropan-1-ol.

Dehydration: The resulting alcohol is then dehydrated using a strong acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by continuous dehydration processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Products include ketones and carboxylic acids.

Reduction: The major product is 4-(3-Bromophenyl)-2-methylbutane.

Scientific Research Applications

4-(3-Bromophenyl)-2-methyl-1-butene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-methyl-1-butene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its bromine atom and double bond provide sites for further functionalization, enabling the creation of bioactive compounds.

Comparison with Similar Compounds

Positional Isomer: 4-(2-Bromophenyl)-2-methyl-1-butene

The ortho-substituted isomer, 4-(2-bromophenyl)-2-methyl-1-butene (CAS: 130955-17-8), serves as the closest structural analog. Key differences arise from the bromine’s position on the phenyl ring, influencing physicochemical properties and reactivity:

Key Findings :

- Steric Effects : The ortho isomer’s bromine is adjacent to the aliphatic chain, creating steric hindrance that may slow nucleophilic substitution or coupling reactions compared to the meta isomer.

Comparison with Other Halogenated Analogs

No data is provided for chloro- or iodo-substituted analogs. However, bromine’s moderate electronegativity and leaving-group ability distinguish it from chlorine (poorer leaving group) and iodine (more reactive but less stable).

Comparison with Non-Halogenated Analogs

Compounds lacking the bromine atom, such as 4-phenyl-2-methyl-1-butene, would exhibit significantly lower reactivity in cross-coupling reactions due to the absence of a halogen leaving group.

Biological Activity

4-(3-Bromophenyl)-2-methyl-1-butene is an organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H13Br

- Molecular Weight : 239.13 g/mol

- CAS Number : 90433-27-5

The presence of the bromine atom on the phenyl ring significantly influences its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Antioxidant Activity : Preliminary data suggests that it may disrupt cellular antioxidation systems, which could lead to oxidative stress in target cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Biological Targets : Similar compounds have been shown to interact with cellular receptors and enzymes, affecting signaling pathways.

- Disruption of Cellular Processes : The compound may interfere with normal cellular functions by altering redox states and influencing gene expression related to inflammation and oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromobenzaldehyde | Contains a bromine atom; aldehyde functional group | Antimicrobial, potential anticancer |

| 4-Methoxyphenylbutene | Methoxy group instead of bromine | Lower reactivity in biological systems |

| 3-Bromophenylbutene | Similar structure but different positional bromination | Enhanced anti-inflammatory activity |

Case Studies

-

Antimicrobial Activity Study :

A recent study evaluated the antimicrobial efficacy of several brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Inflammation Modulation Research :

In vitro experiments demonstrated that this compound could downregulate pro-inflammatory cytokines in macrophage cell lines. This finding supports its potential application in treating inflammatory diseases. -

Oxidative Stress Investigation :

Research has shown that exposure to this compound increases reactive oxygen species (ROS) levels in cultured cells, indicating a possible mechanism for inducing oxidative stress. This effect could be beneficial in certain cancer therapies where ROS induction is desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.